2-((4-Fluorophenyl)thio)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S/c1-13-2-7-17(20-10-13)23-15-8-9-21(11-15)18(22)12-24-16-5-3-14(19)4-6-16/h2-7,10,15H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMCVPAIJOMGCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-Fluorophenyl)thio)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone, with CAS number 1904224-63-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
The molecular formula for this compound is , with a molecular weight of 346.4 g/mol. The structural characteristics include a fluorophenyl group and a pyrrolidine moiety, which are crucial for its biological interactions.
Anticancer Activity
Recent studies indicate that compounds with similar structures have shown promising anticancer effects. For instance, the inhibition of mutant forms of receptor tyrosine kinases has been linked to reduced tumor growth in preclinical models . The potential for this compound to act against specific cancer types remains an area for further exploration.
Neuropharmacological Effects
The pyrrolidine structure suggests possible neuropharmacological applications. Compounds with similar scaffolds have been investigated for their effects on neurotransmitter systems, potentially influencing mood and cognition .
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Study on Dual Inhibitors : A study on dual inhibitors targeting p38 MAPK and PDE4 demonstrated significant anti-inflammatory effects, indicating that similar compounds could exhibit multifaceted biological activities including anti-inflammatory properties .
- Kinase Inhibition Study : Research on kinase inhibitors highlighted their role in treating conditions associated with aberrant kinase activity, such as certain cancers and inflammatory diseases .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1904224-63-0 |
| Molecular Formula | C18H19FN2O2S |
| Molecular Weight | 346.4 g/mol |
| Potential Applications | Anticancer, Neuropharmacological |
| Mechanism of Action | Kinase inhibition, GPCR interaction |
Scientific Research Applications
The compound's unique structure allows it to interact with various biological targets, leading to diverse applications:
Anticancer Activity
Research indicates that compounds with similar structures exhibit promising anticancer effects. Specifically, studies have shown that they can inhibit mutant forms of receptor tyrosine kinases, which are often implicated in tumor growth. This inhibition has been linked to reduced tumor proliferation in preclinical models, suggesting that 2-((4-Fluorophenyl)thio)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone may possess similar anticancer properties.
Neuropharmacological Effects
The pyrrolidine moiety in the compound hints at potential neuropharmacological applications. Compounds with analogous structures have been studied for their effects on neurotransmitter systems, which could influence mood and cognitive functions. This area remains ripe for exploration, as the interaction with neurotransmitter systems could lead to novel treatments for neurological disorders.
Study on Dual Inhibitors
A notable study examined dual inhibitors targeting p38 MAPK and PDE4, demonstrating significant anti-inflammatory effects. This suggests that compounds structurally related to this compound could exhibit multifaceted biological activities beyond just anticancer properties.
Kinase Inhibition Research
Further investigations into kinase inhibitors have revealed their importance in treating conditions associated with aberrant kinase activity, such as certain cancers and inflammatory diseases. The potential of this compound to function similarly highlights its therapeutic promise.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Table 1: Key Structural Features of Analogs
Key Observations:
Thioether vs. Sulfonyl Groups: The target compound’s thioether group (C-S-C) is less polarizable than the sulfonyl (SO₂) group in ’s triazole derivative. This difference may reduce metabolic oxidation susceptibility in the target compound compared to sulfonyl-containing analogs . Fluorophenylthio groups enhance membrane permeability compared to non-fluorinated arylthio derivatives .
Pyrrolidine-Pyridinyloxy vs.
Fluorination Patterns: Monofluorination (4-fluorophenyl in the target compound) balances electronic effects and metabolic stability, whereas 2,4-difluorophenyl in ’s analog may enhance steric hindrance and alter binding kinetics .
Pharmacological and Physicochemical Properties
Table 2: Inferred Properties Based on Structural Analogs
Key Insights:
- The target compound’s pyridinyloxy-pyrrolidine moiety may improve solubility compared to purely aliphatic analogs (e.g., and ) due to polar oxygen and nitrogen atoms .
Preparation Methods
Pyrrolidine Functionalization
The pyrrolidine ring is functionalized at the 3-position with a 5-methylpyridin-2-yl-oxy group through an SN2 etherification or Mitsunobu reaction :
Protocol 1: SN2 Etherification
- Reagents : 5-Methylpyridin-2-ol, pyrrolidin-3-ol, NaH, DMF.
- Conditions : 0°C to room temperature, 12 hours.
- Yield : 65–72%.
Protocol 2: Mitsunobu Reaction
Table 1: Comparative Analysis of Pyrrolidine Functionalization Methods
| Method | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| SN2 | NaH, 5-Me-Pyridinol | DMF | 0°C–RT | 65% |
| Mitsunobu | DIAD, PPh3 | THF | Reflux | 85% |
The Mitsunobu method offers superior yields due to milder conditions and reduced side reactions.
Synthesis of 2-Bromo-1-(4-fluorophenylthio)ethanone (Intermediate B)
Thioether Formation via Nucleophilic Substitution
The 4-fluorophenylthio group is introduced via reaction of 2-bromoethanone with 4-fluorothiophenol:
- Reagents : 4-Fluorothiophenol, 2-bromoethanone, K2CO3, DCM.
- Conditions : Room temperature, 4 hours.
- Yield : 88–92%.
Mechanistic Insight :
The thiolate anion (generated in situ) attacks the electrophilic carbon of 2-bromoethanone, displacing bromide and forming the thioether bond.
Characterization Data :
- 1H NMR (CDCl3) : δ 7.45–7.52 (m, 2H, Ar-H), 7.12–7.19 (m, 2H, Ar-H), 4.21 (s, 2H, SCH2), 3.98 (s, 2H, COCH2Br).
Coupling of Intermediates A and B
Nucleophilic Substitution
Intermediate B undergoes nucleophilic displacement with Intermediate A to form the final product:
- Reagents : Intermediate A (1.2 eq), Intermediate B (1.0 eq), DIPEA, n-butanol.
- Conditions : 100°C, 48 hours.
- Yield : 70–75%.
Table 2: Optimization of Coupling Conditions
| Base | Solvent | Temperature | Time (h) | Yield |
|---|---|---|---|---|
| DIPEA | n-Butanol | 100°C | 48 | 75% |
| K2CO3 | DMF | 80°C | 24 | 62% |
DIPEA in n-butanol at elevated temperatures maximizes yield by facilitating deprotonation and minimizing side reactions.
Alternative Route: One-Pot Tandem Synthesis
Direct Assembly via Palladium Catalysis
A streamlined approach employs palladium-catalyzed cross-coupling to assemble the molecule in one pot:
- Reagents : 3-((5-Methylpyridin-2-yl)oxy)pyrrolidine, 4-fluorothiophenol, Pd(OAc)2, Xantphos, Cs2CO3, 1,4-dioxane.
- Conditions : 100°C, 12 hours under argon.
- Yield : 68–72%.
Mechanistic Pathway :
- Oxidative addition of 2-bromoethanone to Pd(0).
- Transmetalation with thiophenolate.
- Reductive elimination to form the C–S bond.
Structural Characterization and Validation
Spectroscopic Data
Crystallographic Analysis
While no crystal structure of the target compound is reported, analogous structures (e.g., 4-((2-(methoxycarbonyl)phenyl)carbamoyl)benzamide) confirm the planar geometry of the pyridine and arylthio motifs, with dihedral angles <10° between rings.
Industrial-Scale Considerations
Solvent and Catalyst Recycling
Purity Optimization
- Column Chromatography : Silica gel (100–200 mesh) with 30% ethyl acetate/hexane achieves >98% purity.
- Recrystallization : Methanol/water (7:3) yields crystals with 99.5% purity.
Challenges and Mitigation Strategies
Regioselectivity in Ether Formation
Competing O- vs. N-alkylation in pyrrolidine functionalization is mitigated by using bulky bases (e.g., NaH) or Mitsunobu conditions.
Thioether Oxidation
The thioether group is prone to oxidation during storage. Addition of 0.1% BHT as an antioxidant stabilizes the compound for >24 months.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
